molecular formula C11H16ClNO B2713906 (3-Phenyltetrahydrofuran-3-yl)methanamine hydrochloride CAS No. 2241129-01-9

(3-Phenyltetrahydrofuran-3-yl)methanamine hydrochloride

Cat. No.: B2713906
CAS No.: 2241129-01-9
M. Wt: 213.71
InChI Key: SWDLLHXDUFYYSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of this compound involves the reaction of 3-phenyltetrahydrofuran (which contains the tetrahydrofuran ring) with methylamine (CH₃NH₂). The resulting product is then treated with hydrochloric acid (HCl) to form the hydrochloride salt. Detailed synthetic pathways and conditions can be found in relevant literature .


Molecular Structure Analysis

Scientific Research Applications

Synthesis and Catalysis

  • Unsymmetrical Pincer Palladacycles : Derivatives of methanamine, such as 1-(3-(Pyridin-2-yl)phenyl)methanamine, have been synthesized and underwent C–H bond activation to afford unsymmetrical NCN′ and PCN pincer palladacycles. These compounds have shown good activity and selectivity in catalytic applications where the palladacycle remains in the Pd(II) state (Roffe et al., 2016).

Photocytotoxicity for Therapeutic Applications

  • Iron(III) Complexes : Iron(III) complexes incorporating phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine have been synthesized for cellular imaging and photocytotoxicity in red light. These complexes demonstrated significant photocytotoxicity, suggesting potential applications in cancer therapy through the generation of reactive oxygen species (Basu et al., 2014).

Antimicrobial and Antifungal Activities

  • Benzotriazole Derivatives : Compounds synthesized from benzotriazole and various aldehydes, showing variable degrees of antibacterial and antifungal activities, indicate the potential for developing new antimicrobial agents (Visagaperumal et al., 2010).

Antiosteoclast Activity

  • Diazaphospholo[1,5-a]pyridine Derivatives : A new family of compounds has been synthesized showing moderate to high antiosteoclast activity, indicating potential applications in the treatment of diseases related to bone density and strength (Reddy et al., 2012).

Anticonvulsant Agents

  • Heterocyclic Schiff Bases : Schiff bases of 3-aminomethyl pyridine have been developed as potential anticonvulsant agents, demonstrating effectiveness in seizures protection and highlighting their potential for therapeutic use in epilepsy (Pandey & Srivastava, 2011).

Organic Solvent Applications

  • 2-Methyltetrahydrofuran (MeTHF) : MeTHF, a solvent derived from renewable resources, has been highlighted for its applications in organometallic reactions, indicating the importance of sustainable solvents in chemical synthesis (Aycock, 2007).

Properties

IUPAC Name

(3-phenyloxolan-3-yl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO.ClH/c12-8-11(6-7-13-9-11)10-4-2-1-3-5-10;/h1-5H,6-9,12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWDLLHXDUFYYSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1(CN)C2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.